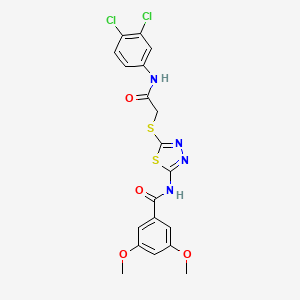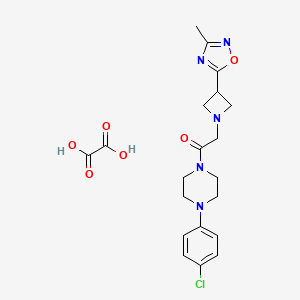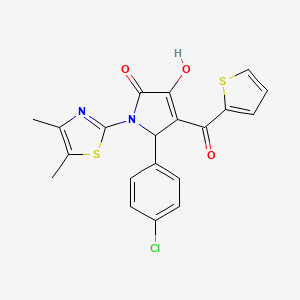![molecular formula C7H5ClN4 B2994459 Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride CAS No. 2413904-24-0](/img/structure/B2994459.png)
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry, materials science, and more .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines are known to be effective inhibitors of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in the transmission of mitogenic signals and a variety of other cellular events such as cell proliferation, migration, differentiation, metabolism, and immune response .
Mode of Action
The mode of action of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride involves its interaction with CDKs. By inhibiting these kinases, the compound interferes with the transmission of mitogenic signals, thereby affecting various cellular events .
Biochemical Pathways
The inhibition of CDKs by this compound affects the biochemical pathways involved in cell proliferation, migration, differentiation, metabolism, and immune response . The exact downstream effects of these pathway disruptions would depend on the specific cellular context.
Result of Action
The primary result of the action of this compound is the inhibition of CDKs, leading to disruptions in various cellular events . This can have significant molecular and cellular effects, particularly in the context of cancer cells, where the compound has been reported to show cytotoxic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties . This suggests that light conditions could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride typically involves the condensation reactions of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, and unsaturated nitriles . These reactions are often carried out under controlled conditions to ensure high yields and purity. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) can be used to accelerate the addition of reactants, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon . These compounds share a common pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups that confer specific reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad range of applications in different scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4.ClH/c8-3-6-4-9-7-1-2-10-11(7)5-6;/h1-2,4-5H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIXWAONJGGOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)
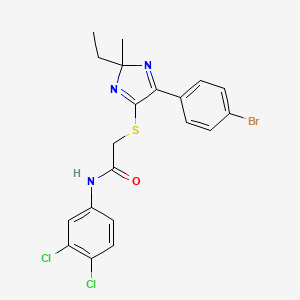

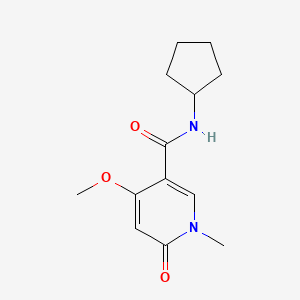
![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)



